(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol
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Overview
Description
(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.214. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Activity
The compound (1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol has been investigated for its potential antiprotozoal activity. Research shows that derivatives of this compound exhibit significant activity against Trypanosoma b. rhodesiense, the causative organism of East African sleeping sickness, and Plasmodium falciparum, responsible for Malaria tropica (Seebacher et al., 2006). Further studies also highlight the enhanced antiprotozoal activity of 4-aminobicyclo[2.2.2]octan-2-ols compared to their keto counterparts (Weis et al., 2003).
Chemical Structure and Isomerization
The structure and isomerization of aminobicyclo[2.2.2]octanones, closely related to the compound , have been extensively studied. These investigations provide insights into the regioselective isomerization and structural elucidation of these compounds, which are crucial for understanding their biological activities (Seebacher et al., 2006).
Synthesis and Transformations
The synthesis and transformation processes of derivatives of 3-aminobicyclo[2.2.2]octanes, including the synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid, provide significant insights into the chemical properties and potential applications of these compounds (Palkó et al., 2011).
Structure-Activity Relationships
The relationship between the chemical structure of 4-aminobicyclo[2.2.2] octan-2-ols and their biological activity has been a subject of research, particularly in the context of antiprotozoal activities. These studies have been pivotal in understanding how structural modifications can influence the biological efficacy of these compounds (Seebacher et al., 2007).
Antitrypanosomal and Antiplasmodial Activities
Further research has been conducted to explore the antitrypanosomal and antiplasmodial activities of 4-aminobicyclo[2.2.2]octane derivatives. These studies not only assess the potential of these compounds in treating tropical diseases but also explore their cytotoxicity, providing a comprehensive understanding of their pharmacological profile (Seebacher et al., 2005).
Mechanism of Action
Target of Action
The primary target of (1S,2S,4R,6R)-6-Aminobicyclo[22It’s structurally similar to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system.
Mode of Action
The exact mode of action of (1S,2S,4R,6R)-6-Aminobicyclo[22Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.
Biochemical Pathways
The specific biochemical pathways affected by (1S,2S,4R,6R)-6-Aminobicyclo[22Tropane alkaloids, however, are known to affect various neurotransmitter systems, including the cholinergic and dopaminergic systems .
Result of Action
The molecular and cellular effects of (1S,2S,4R,6R)-6-Aminobicyclo[22Based on its structural similarity to tropane alkaloids , it may have similar effects, such as modulating neurotransmitter activity.
Properties
IUPAC Name |
(1S,2S,4R,6R)-6-aminobicyclo[2.2.2]octan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-3-5-1-2-6(7)8(10)4-5/h5-8,10H,1-4,9H2/t5-,6+,7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQPYDJEZANHMX-CWKFCGSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CC2O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1C[C@@H]2O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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